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molecular formula C17H13N3O6 B8643423 ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

Cat. No. B8643423
M. Wt: 355.30 g/mol
InChI Key: ATFVSMWVPPTESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07368472B2

Procedure details

1,2-Dimethoxyethane (1.0 L) is added to (2-nitro4-phtalimido-phenyl)-carbamic acid ethyl ester (101 g, 0.28 mol) and the mixture is heated under reflux. Hydrazine monohydrate (19.6 g, 0.39 mol) is added dropwise over 10 minutes and the mixture is stirred at reflux for 1.5 hours. Upon cooling to ambient temperature the mixture is filtered and the solids are washed with dimethoxyethane (250 mL) on the filter. The filtrate is concentrated by means of evaporation and the red crystalline product is recrystallized from toluene (350 mL), precipitated product is filtered off and dried in vacuo. The mother liquor is concentrated to half the original volume and left standing for 16 hours. Precipitated material is filtered off and recrystallized as before. The recrystallized solids are combined to furnish a total of 57.6 g (90%) dark red title compound. LC/MS (m/z) 225.1 (MH+); tR=2.08 min. 1H NMR (CDCl3): 1.33 (t, 3H); 3.77 (s, 2H, NH2); 4.23 (q, 2H); 6.98 (dd, 1H); 7.45 (d, 1H); 8.28 (d, 1H); 9.39 (s, 1H, NH).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:26])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([N:12]2C(=O)C3=CC=CC=C3C2=O)=[CH:8][C:7]=1[N+:23]([O-:25])=[O:24])[CH3:2].O.NN>COCCOC>[CH2:1]([O:3][C:4](=[O:26])[NH:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[N+:23]([O-:25])=[O:24])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(C)OC(NC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-])=O
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the solids are washed with dimethoxyethane (250 mL) on the filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by means of evaporation
CUSTOM
Type
CUSTOM
Details
the red crystalline product is recrystallized from toluene (350 mL)
CUSTOM
Type
CUSTOM
Details
precipitated product
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated to half the original volume
WAIT
Type
WAIT
Details
left
FILTRATION
Type
FILTRATION
Details
Precipitated material is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized as before

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(NC1=C(C=C(C=C1)N)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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